- Acridine- and cholesterol-derivatized solid supports for improved synthesis of 3'-modified oligonucleotides, Bioconjugate Chemistry, 1991, 2(4), 217-25

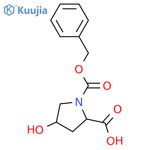

Cas no 95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

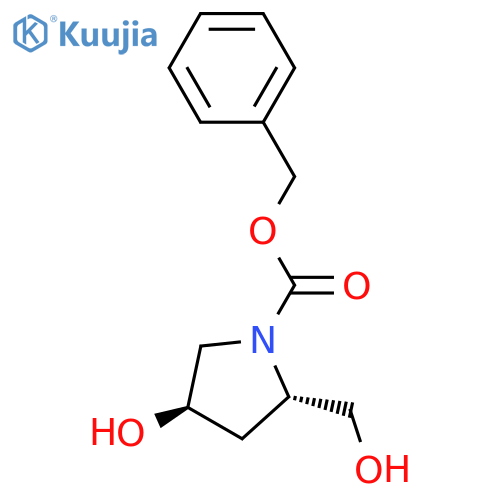

95687-41-5 structure

Nome del prodotto:Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Numero CAS:95687-41-5

MF:C13H17NO4

MW:251.278383970261

MDL:MFCD12963570

CID:61796

PubChem ID:354335663

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-Cbz-trans-4-hydroxy-L-prolinol

- Trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine

- Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- N-Carbobenzoxy-trans-4-hydroxy-L-prolinol

- (2S,4R)4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE, N-CBZ PROTECTED

- Z-Hyp-OL

- Z-TRANS-4-HYDROXY-L-PROLINOL

- (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- (2S,4R)-N-(benzyloxycarbonyl)-2-hydroxymethyl-4-hydroxypyrrolidine

- (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine

- (2S,4R)-N1-(benzylox

- <i>N<

- Cbz-trans-4-Hydroxy-L-prolinol

- N-benzyloxycarbonyl-trans-4-hydroxy-L-prolinol

- TRANS-N-CBZ-4-HYDROXY-L-PROLINOL

- N-Cbz-trans-4-hydroxy-L-prolinol

- (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic Acid Benzyl Ester

- trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- PubChem14165

- Zhtrans-4-hydroxy-L-prolinol

- 1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S-trans)- (ZCI)

- Phenylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)

- AKOS015856116

- benzyl(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Q-101695

- SCHEMBL3578965

- VDA68741

- AC-24040

- DS-15370

- (2S,4R)-2-Hydroxymethyl- 4-hydroxy-1(carbobenzyloxy)pyrrolidine

- 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-

- CS-0021635

- (2S,4R)-2-Hydroxymethyl-4-hydroxy-1(carbobenzyloxy)pyrrolidine

- DTXSID00566696

- (2S,4R)-N-Benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine

- MFCD03427085

- 95687-41-5

- AKOS015918252

- WDEQGLDWZMIMJM-NWDGAFQWSA-N

- EN300-7401528

- C3255

-

- MDL: MFCD12963570

- Inchi: 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1

- Chiave InChI: WDEQGLDWZMIMJM-NWDGAFQWSA-N

- Sorrisi: C(N1C[C@H](O)C[C@H]1CO)(=O)OCC1C=CC=CC=1

Proprietà calcolate

- Massa esatta: 251.11600

- Massa monoisotopica: 251.11575802g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 18

- Conta legami ruotabili: 4

- Complessità: 278

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 70

- Carica superficiale: 0

- XLogP3: 0.5

- Conta Tautomer: 3

Proprietà sperimentali

- Colore/forma: COLORLESS LIQUID

- Densità: 1.297 g/mL at 25 °C(lit.)

- Punto di fusione: No data available

- Punto di ebollizione: 240 °C(lit.)

- Punto di infiammabilità: >230 °F

- Indice di rifrazione: n20/D 1.547(lit.)

- PSA: 70.00000

- LogP: 0.68860

- Attività ottica: [α]20/D −33°, c = 15 in chloroform

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H332-H335

- Dichiarazione di avvertimento: P280;P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:IRRITANT

- Condizioni di conservazione:2-8 °C

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A208375-10g |

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

95687-41-5 | 97% | 10g |

$57.0 | 2025-02-25 | |

| abcr | AB243470-5 g |

(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected; . |

95687-41-5 | 5g |

€137.00 | 2023-04-27 | ||

| Chemenu | CM101900-10g |

1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |

95687-41-5 | 95%+ | 10g |

$79 | 2024-07-18 | |

| TRC | C227708-100mg |

Cbz-trans-4-hydroxy-L-Prolinol |

95687-41-5 | 100mg |

$ 80.00 | 2022-04-01 | ||

| AstaTech | 57126-5/G |

TRANS-N-CBZ-4-HYDROXY-L-PROLINOL |

95687-41-5 | 97% | 5g |

$195 | 2023-09-17 | |

| Chemenu | CM101900-25g |

1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |

95687-41-5 | 95%+ | 25g |

$158 | 2024-07-18 | |

| Chemenu | CM101900-5g |

1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |

95687-41-5 | 95+% | 5g |

$153 | 2021-06-09 | |

| Apollo Scientific | OR2154-1g |

(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |

95687-41-5 | 90+% | 1g |

£17.00 | 2025-03-21 | |

| Apollo Scientific | OR2154-10g |

(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |

95687-41-5 | 97% | 10g |

£76.00 | 2023-09-02 | |

| eNovation Chemicals LLC | D541235-100g |

trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine |

95687-41-5 | 95% | 100g |

$490 | 2024-07-28 |

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; < 10 °C; 19 h, 40 °C

Riferimento

- An Immucillin-Based Transition-State-Analogous Inhibitor of tRNA-Guanine Transglycosylase (TGT), Chemistry - A European Journal, 2016, 22(20), 6750-6754

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran

Riferimento

- Effect of C2-exo unsaturation on the cytotoxicity and DNA-binding reactivity of pyrrolo[2,1-c][1,4]benzodiazepines, Bioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1845-1847

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 2 h, 17 °C; 1 h, 17 °C; 2 h, 17 °C; 5 h, 17 °C; 12 h, 23 °C; 23 °C → 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h

Riferimento

- Practical Gram-Scale Synthesis of Iboxamycin, a Potent Antibiotic Candidate, Journal of the American Chemical Society, 2021, 143(29), 11019-11025

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 1.5 h

1.2 Solvents: Ethanol ; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7

1.2 Solvents: Ethanol ; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7

Riferimento

- Backbone extended pyrrolidine PNA (bepPNA): a chiral PNA for selective RNA recognition, Tetrahedron, 2006, 62(10), 2321-2330

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran , Water

Riferimento

- Carboxy mediated stereoselective reduction of ketones with sodium triacetoxyborohydride: synthesis of novel 3,4-fused tetrahydropyran and tetrahydrofuran prolines, Tetrahedron Letters, 2004, 45(32), 6097-6100

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 17 °C; 5 h, 17 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

Riferimento

- Scale-up Synthesis of Tesirine, Organic Process Research & Development, 2018, 22(9), 1241-1256

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Pyridine ; rt

1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt

1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux

1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt

1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux

Riferimento

- Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin, Organic Process Research & Development, 2009, 13(2), 336-340

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 12 h, rt; rt → 0 °C

1.2 Reagents: Acetic acid ; 0 °C

1.2 Reagents: Acetic acid ; 0 °C

Riferimento

- Prolinol-based nucleoside phosphonic acids: new isosteric conformationally flexible nucleotide analogues, Tetrahedron, 2009, 65(4), 862-876

Metodo di produzione 10

Condizioni di reazione

Riferimento

- An enantioselective synthesis of (+)-crotanecine, Heterocycles, 1984, 22(12), 2735-8

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Lithium borohydride Solvents: Ethanol , Tetrahydrofuran ; 30 min, cooled; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0

1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0

Riferimento

- Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studies, Chemical Communications (Cambridge, 2005, (4), 495-497

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran

Riferimento

- Oligonucleotide analogs with 4-hydroxy-N-acetylprolinol as sugar substitute, Chemistry - A European Journal, 1997, 3(12), 1997-2010

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, 17 °C; 5 h, 17 °C

Riferimento

- Design, Synthesis, and Bioevaluation of a Novel Hybrid Molecular Pyrrolobenzodiazepine-Anthracenecarboxyimide as a Payload for Antibody-Drug Conjugate, Journal of Medicinal Chemistry, 2022, 65(17), 11679-11702

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt

1.2 Reagents: Water ; 2 h, 0 °C

1.2 Reagents: Water ; 2 h, 0 °C

Riferimento

- New Optically Active 4-Alkoxyprolinol Ethers Derived from trans-4-Hydroxy-L-proline, European Journal of Organic Chemistry, 2012, 2012(4), 837-843

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt

Riferimento

- Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) Dimers, Journal of Medicinal Chemistry, 2004, 47(5), 1161-1174

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials

- L-Hydroxyproline

- O1-benzyl O2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

- (2S,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

- (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Letteratura correlata

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate) Prodotti correlati

- 105706-75-0(1-Cbz-2-Hydroxymethylpiperidine)

- 6216-63-3(Z-Pro-OL)

- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)

- 72597-18-3(Cbz-D-prolinol)

- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)

- 109840-91-7(N-Benzyloxycarbonyl Nortropine)

- 92652-76-1(Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)

- 92645-06-2(2-n-cbz-amino-cyclohexanol)

- 946372-24-3(2,5-dimethyl-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)

- 1501189-03-2(2-Hexanol, 3-(aminomethyl)-1,1-dimethoxy-)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Purezza:99%

Quantità:100g

Prezzo ($):474.0

atkchemica

(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta